2-(4-Benzyl-piperazin-1-YL-methyl)aniline
Overview
Description
“2-(4-Benzyl-piperazin-1-YL-methyl)aniline” is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.4 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of benzimidazole nuclei with various substituted piperazines . The synthesis process is conventional and has been used to create a variety of benzimidazole-piperazine hybrids .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a piperazine ring via a methylene bridge . The benzimidazole and piperazine rings are both heterocyclic structures, which contribute to the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its role as an intermediate in the synthesis of other compounds. For instance, it can react with various substituted piperazines to form benzimidazole-piperazine hybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 420.9°C and a predicted density of 1.145 g/cm3 . Its pKa is predicted to be 7.94 .Mechanism of Action
While the exact mechanism of action of “2-(4-Benzyl-piperazin-1-YL-methyl)aniline” is not specified in the search results, compounds with similar structures have been shown to have diverse biological effects. For example, benzimidazole and piperazine derivatives have been noted for their impact on the central nervous system .
Future Directions
The future directions for “2-(4-Benzyl-piperazin-1-YL-methyl)aniline” could involve its use in the synthesis of new pharmaceutical compounds. Given its role as an intermediate in the synthesis of benzimidazole-piperazine hybrids, it could be used to develop new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHUJUYJPUPUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455537 | |
Record name | 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60261-53-2 | |
Record name | 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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